12.6-Fold Superior Bacterial Neuraminidase Inhibition Compared to Emodin Aglycone
In a direct head-to-head comparison, Emodin-1-O-β-D-glucopyranoside demonstrated significantly superior inhibition of bacterial neuraminidase (BNA) compared to its parent aglycone, emodin. The study reported an IC50 value of 0.43 μM for the glycoside versus 5.4 μM for emodin [1]. This represents a 12.6-fold increase in potency, establishing that glycosylation at the 1-O position is not merely a solubilizing modification but a critical determinant of target engagement.
| Evidence Dimension | Bacterial Neuraminidase (BNA) Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 0.43 μM |
| Comparator Or Baseline | Emodin (aglycone): 5.4 μM |
| Quantified Difference | 12.6-fold more potent (IC50 0.43 μM vs 5.4 μM) |
| Conditions | In vitro enzyme inhibition assay using recombinant BNA from Clostridium perfringens; substrate: 4-methylumbelliferyl-N-acetylneuraminic acid (4-MU-NANA). |
Why This Matters
This direct, quantitative comparison justifies the selection of the glycoside over the widely available aglycone for any neuraminidase-targeted assay, ensuring accurate and sensitive detection of enzyme activity.
- [1] Uddin Z, Song YH, Curtis-Long MJ, et al. Potent bacterial neuraminidase inhibitors, anthraquinone glucosides from Polygonum cuspidatum and their inhibitory mechanism. J Ethnopharmacol. 2016;193:283-292. View Source
